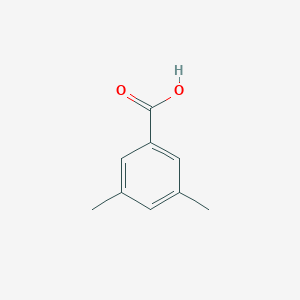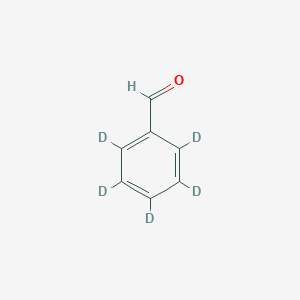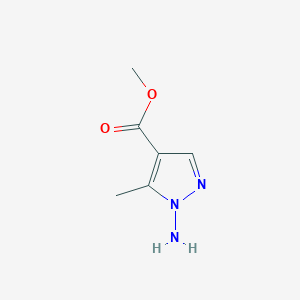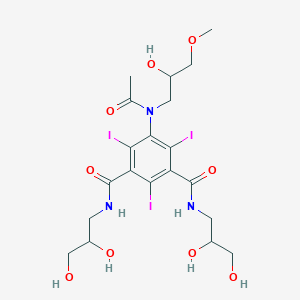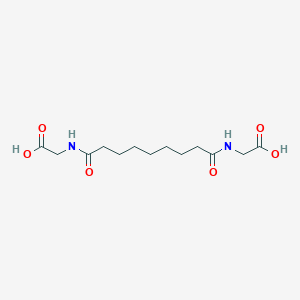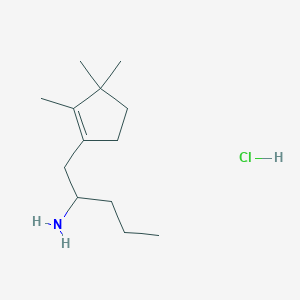
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride, also known as Octodrine or DMHA, is a synthetic compound that has been gaining popularity in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in cognitive function and mood regulation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride can have various biochemical and physiological effects. It has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that there is still a lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that can fully explore its potential applications.
Direcciones Futuras
There are several future directions for research on 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride. One potential area of research is exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to explore its potential use in improving athletic performance and cognitive function. Finally, more research could be done to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is synthesized through the reaction of 3,5-dimethylpyrazole with 4-methyl-2-pentanone. The resulting product is then reacted with hydrochloric acid to produce the final compound.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride has been found to have potential applications in various scientific research fields. It has been studied for its potential use in improving cognitive function, enhancing athletic performance, and as a potential treatment for neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
147960-75-6 |
|---|---|
Nombre del producto |
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride |
Fórmula molecular |
C13H26ClN |
Peso molecular |
231.8 g/mol |
Nombre IUPAC |
1-(2,3,3-trimethylcyclopenten-1-yl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-5-6-12(14)9-11-7-8-13(3,4)10(11)2;/h12H,5-9,14H2,1-4H3;1H |
Clave InChI |
PTKFPIDSTWZZKF-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
SMILES canónico |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
Sinónimos |
1-Cyclopentene-1-ethanamine, alpha-propyl-2,3,3-trimethyl-, hydrochlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
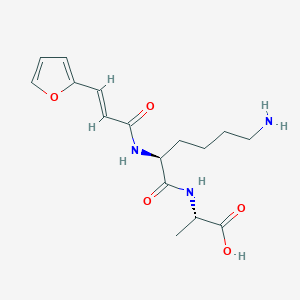
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
